N-(naphthalen-1-yl)-2-{[(4-nitrophenyl)carbonyl]amino}benzamide
Description
N-(NAPHTHALEN-1-YL)-2-(4-NITROBENZAMIDO)BENZAMIDE: is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a naphthalene ring, a nitrobenzamide group, and a benzamide moiety, making it a subject of interest in organic chemistry and material science.
Properties
Molecular Formula |
C24H17N3O4 |
|---|---|
Molecular Weight |
411.4 g/mol |
IUPAC Name |
N-naphthalen-1-yl-2-[(4-nitrobenzoyl)amino]benzamide |
InChI |
InChI=1S/C24H17N3O4/c28-23(17-12-14-18(15-13-17)27(30)31)25-22-10-4-3-9-20(22)24(29)26-21-11-5-7-16-6-1-2-8-19(16)21/h1-15H,(H,25,28)(H,26,29) |
InChI Key |
HNWIQTFCUIQREX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC=CC=C3NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(NAPHTHALEN-1-YL)-2-(4-NITROBENZAMIDO)BENZAMIDE typically involves multi-step organic reactions. The process begins with the nitration of naphthalene to introduce the nitro group. This is followed by the formation of the benzamide linkage through amide bond formation reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of N-(NAPHTHALEN-1-YL)-2-(4-NITROBENZAMIDO)BENZAMIDE may involve large-scale nitration and amide bond formation processes. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of this compound.
Chemical Reactions Analysis
Types of Reactions
N-(NAPHTHALEN-1-YL)-2-(4-NITROBENZAMIDO)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different physical and chemical properties.
Scientific Research Applications
N-(NAPHTHALEN-1-YL)-2-(4-NITROBENZAMIDO)BENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(NAPHTHALEN-1-YL)-2-(4-NITROBENZAMIDO)BENZAMIDE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the aromatic rings can engage in π-π interactions with other molecules. These interactions can influence various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(NAPHTHALEN-1-YL)-2-(4-AMINOBENZAMIDO)BENZAMIDE
- N-(NAPHTHALEN-1-YL)-2-(4-METHYLBENZAMIDO)BENZAMIDE
Uniqueness
N-(NAPHTHALEN-1-YL)-2-(4-NITROBENZAMIDO)BENZAMIDE is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
